molecular formula C20H32N2O2 B5726813 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine

Cat. No.: B5726813
M. Wt: 332.5 g/mol
InChI Key: SXJCRHIYNHUSTD-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine is a chemical compound with the molecular formula C20H32N2O2 It is a piperazine derivative, characterized by the presence of a cycloheptyl group and a 2,3-dimethoxybenzyl group attached to the piperazine ring

Properties

IUPAC Name

1-cycloheptyl-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-23-19-11-7-8-17(20(19)24-2)16-21-12-14-22(15-13-21)18-9-5-3-4-6-10-18/h7-8,11,18H,3-6,9-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCRHIYNHUSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine typically involves the reaction of piperazine with cycloheptyl bromide and 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity

Comparison with Similar Compounds

1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-cyclohexyl-4-(2,3-dimethoxybenzyl)piperazine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-cycloheptyl-4-(2,3-dimethoxyphenyl)piperazine: Similar but with a phenyl group instead of a benzyl group.

    1-cycloheptyl-4-(2,3-dimethoxyethyl)piperazine: Similar but with an ethyl group instead of a benzyl group.

The uniqueness of 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

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